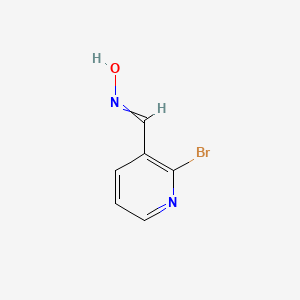
methyl 5-butoxy-2-nitrobenzoate
Vue d'ensemble
Description
methyl 5-butoxy-2-nitrobenzoate is an organic compound with a molecular formula of C12H15NO5 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl ester group, and the hydrogen atom at the 5-position of the benzene ring is replaced by a butoxy group The nitro group is located at the 2-position of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-butoxy-2-nitrobenzoate typically involves the nitration of 5-butoxybenzoic acid followed by esterification. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 2-position of the benzene ring. The resulting 5-butoxy-2-nitrobenzoic acid is then esterified using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 5-butoxy-2-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: The butoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Alkyl halides or other nucleophiles in the presence of a base such as sodium hydroxide.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 5-Butoxy-2-aminobenzoic acid methyl ester.
Substitution: Various substituted benzoic acid methyl esters depending on the nucleophile used.
Hydrolysis: 5-Butoxy-2-nitrobenzoic acid.
Applications De Recherche Scientifique
methyl 5-butoxy-2-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound’s derivatives may exhibit biological activity and can be used in the development of new drugs.
Materials Science: It can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or resistance to degradation.
Mécanisme D'action
The mechanism of action of methyl 5-butoxy-2-nitrobenzoate depends on its chemical structure and the specific reactions it undergoes. For instance, if the compound is used as a precursor in drug synthesis, its mechanism of action would be related to the biological activity of the final drug molecule. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes or receptors, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methoxy-2-nitrobenzoic acid methyl ester: Similar structure but with a methoxy group instead of a butoxy group.
2-Nitro-5-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of a methyl ester group.
5-Nitro-o-toluic acid: Similar structure but with a methyl group instead of a butoxy group.
Uniqueness
methyl 5-butoxy-2-nitrobenzoate is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and potential applications compared to its analogs. The butoxy group can provide increased hydrophobicity and may affect the compound’s interaction with biological membranes or other hydrophobic environments.
Propriétés
Formule moléculaire |
C12H15NO5 |
|---|---|
Poids moléculaire |
253.25 g/mol |
Nom IUPAC |
methyl 5-butoxy-2-nitrobenzoate |
InChI |
InChI=1S/C12H15NO5/c1-3-4-7-18-9-5-6-11(13(15)16)10(8-9)12(14)17-2/h5-6,8H,3-4,7H2,1-2H3 |
Clé InChI |
KZFLNQAUZWNBDV-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2-Methoxyethoxy)ethoxy]-4-(prop-2-EN-1-YL)benzene](/img/structure/B8606466.png)





![N-[p-(iodomethylsulfonyl)-phenyl]acetamide](/img/structure/B8606515.png)

![2-[Ethyl(phenyl)amino]ethane-1-sulfonyl fluoride](/img/structure/B8606521.png)



![6-chloro-3-[(3-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B8606547.png)
